5-Amino-1-tert-butyl-3-(1'-naphthylmethyl)-4-cyanopyrazole
CAS No.: 221243-77-2
Cat. No.: VC20773160
Molecular Formula: C19H20N4
Molecular Weight: 304.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 221243-77-2 |
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Molecular Formula | C19H20N4 |
Molecular Weight | 304.4 g/mol |
IUPAC Name | 5-amino-1-tert-butyl-3-(naphthalen-1-ylmethyl)pyrazole-4-carbonitrile |
Standard InChI | InChI=1S/C19H20N4/c1-19(2,3)23-18(21)16(12-20)17(22-23)11-14-9-6-8-13-7-4-5-10-15(13)14/h4-10H,11,21H2,1-3H3 |
Standard InChI Key | NOYZXFGYSZASPX-UHFFFAOYSA-N |
SMILES | CC(C)(C)N1C(=C(C(=N1)CC2=CC=CC3=CC=CC=C32)C#N)N |
Canonical SMILES | CC(C)(C)N1C(=C(C(=N1)CC2=CC=CC3=CC=CC=C32)C#N)N |
Introduction
Chemical Properties and Structure
5-Amino-1-tert-butyl-3-(1'-naphthylmethyl)-4-cyanopyrazole is characterized by its unique molecular structure containing a pyrazole core with strategically positioned functional groups. The compound has been identified with CAS Number 221243-77-2 and possesses a molecular formula of C19H20N4 . Its molecular weight is calculated at 304.39 g/mol, positioning it as a mid-sized organic molecule .
The structural composition features several key elements: the core pyrazole ring is substituted with an amino group at the 5-position, a tert-butyl group at position 1, a naphthylmethyl group at position 3, and a cyano group at position 4. This particular arrangement of functional groups likely contributes to its biological properties and potential pharmaceutical applications.
Table 1: Key Chemical Properties of 5-Amino-1-tert-butyl-3-(1'-naphthylmethyl)-4-cyanopyrazole
Property | Value |
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Chemical Name | 5-Amino-1-tert-butyl-3-(1'-naphthylmethyl)-4-cyanopyrazole |
CAS Number | 221243-77-2 |
Molecular Formula | C19H20N4 |
Molecular Weight | 304.39 g/mol |
Product Categories | Enzyme inhibitors, Kinase Modulators |
The structure combines both hydrophobic elements (the tert-butyl and naphthylmethyl groups) with hydrophilic components (the amino and cyano groups), creating a molecule with potentially diverse binding capabilities in biological systems.
Historical Context and Development
The development of 5-aminopyrazoles, including derivatives like 5-Amino-1-tert-butyl-3-(1'-naphthylmethyl)-4-cyanopyrazole, represents an important area of heterocyclic chemistry that has evolved significantly over several decades. The broader class of 5-aminopyrazoles has attracted considerable interest because of its extensive history of application in both pharmaceutical and agrochemical industries .
Research into these compounds has been extensively documented, with comprehensive reviews of their chemistry appearing in scientific literature since the 1960s. The continued interest in these structures stems from their versatile biological activities and adaptable synthetic pathways.
Within this historical context, 5-Amino-1-tert-butyl-3-(1'-naphthylmethyl)-4-cyanopyrazole represents a more specialized derivative, developed as researchers explored structure-activity relationships within this family of compounds.
Structure-Activity Relationships
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The 5-amino group represents a key feature of the molecule, providing potential hydrogen bonding interactions with biological targets. This functional group is characteristic of the broader 5-aminopyrazole class and is often essential for biological activity.
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The tert-butyl substituent at the N-1 position introduces a bulky hydrophobic group that can enhance binding to protein targets. In related compounds, this group has been associated with enhanced potency in enzyme inhibition .
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The naphthylmethyl group at position 3 provides an extended aromatic system that may participate in π-π stacking interactions with aromatic amino acid residues in target proteins, potentially increasing binding affinity and selectivity.
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The cyano group at position 4 represents an electronegative functionality that can participate in hydrogen bonding as an acceptor and may also influence the electronic properties of the pyrazole ring.
Table 2: Structural Features and Their Potential Contributions to Activity
Structural Feature | Position | Potential Contribution to Activity |
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Amino group | 5 | Hydrogen bond donor; key pharmacophore feature |
tert-butyl group | 1 | Hydrophobic interactions; conformational constraint |
Naphthylmethyl group | 3 | π-π stacking; enhanced binding to protein targets |
Cyano group | 4 | Hydrogen bond acceptor; electronic effects |
Future Research Directions
Several promising avenues exist for further investigation of 5-Amino-1-tert-butyl-3-(1'-naphthylmethyl)-4-cyanopyrazole:
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Comprehensive biological activity profiling to determine specific enzyme targets and inhibitory potency.
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Exploration of structure-activity relationships through the synthesis and testing of structural analogues with modifications to each functional group.
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Investigation of potential therapeutic applications based on the established biological activities of related 5-aminopyrazole derivatives.
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Development of optimized synthetic routes to enable more efficient production and potential derivatization.
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Computational studies to predict binding modes and interactions with potential biological targets.
These research directions could significantly expand our understanding of this compound's potential applications in both basic research and pharmaceutical development.
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